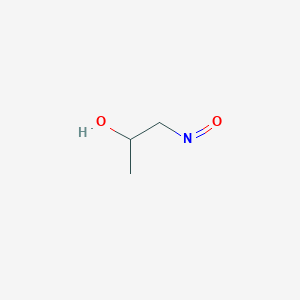![molecular formula C14H12F3N3O2 B14369557 N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 92949-90-1](/img/structure/B14369557.png)
N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production on a large scale.
Types of Reactions:
Oxidation: N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can be compared with other urea derivatives, such as:
N-(4-Amino-2-hydroxyphenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(4-Amino-2-hydroxyphenyl)-N’-[4-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and application.
The presence of the trifluoromethyl group in N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
92949-90-1 |
|---|---|
Molekularformel |
C14H12F3N3O2 |
Molekulargewicht |
311.26 g/mol |
IUPAC-Name |
1-(4-amino-2-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-1-4-10(5-2-8)19-13(22)20-11-6-3-9(18)7-12(11)21/h1-7,21H,18H2,(H2,19,20,22) |
InChI-Schlüssel |
CMNUFVFZQVKHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)


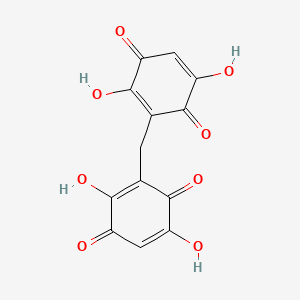
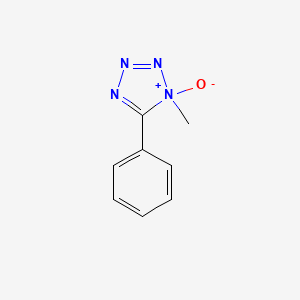
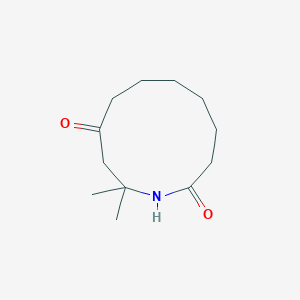
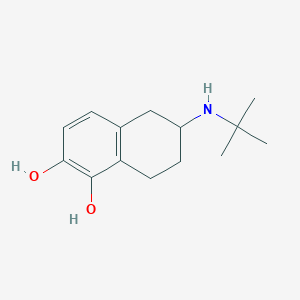
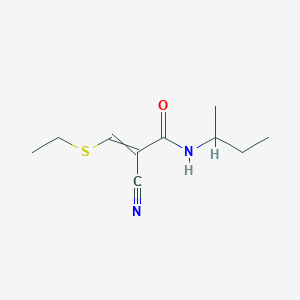
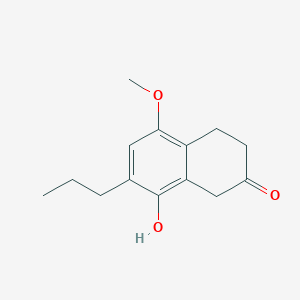
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
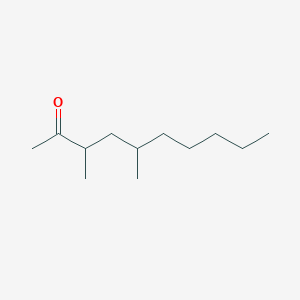
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

